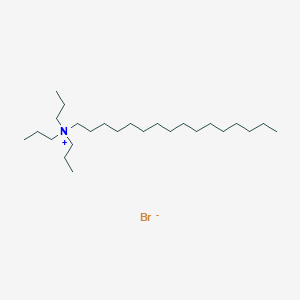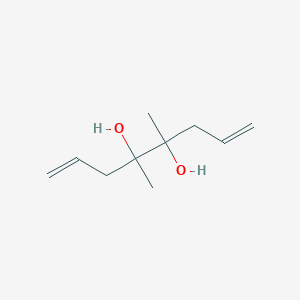
1,7-Octadiene-4,5-diol, 4,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Octadiene-4,5-diol, 4,5-dimethyl- is an organic compound with the molecular formula C10H18O2 This compound is characterized by the presence of two hydroxyl groups (-OH) and two double bonds within an eight-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- typically involves the use of starting materials such as 1,7-octadiene and appropriate reagents to introduce the hydroxyl groups. One common method involves the hydroboration-oxidation reaction, where 1,7-octadiene is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Octadiene-4,5-diol, 4,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of 1,7-octane-4,5-diol, 4,5-dimethyl-.
Substitution: Formation of 1,7-octadiene-4,5-dichloride, 4,5-dimethyl-.
Aplicaciones Científicas De Investigación
1,7-Octadiene-4,5-diol, 4,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The double bonds can participate in addition reactions, altering the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Octadiene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,7-Octadiene-3,6-diol, 2,6-dimethyl-: Similar structure but different positioning of hydroxyl groups and double bonds.
2,6-Octadiene, 4,5-dimethyl-: Similar carbon chain but lacks hydroxyl groups.
Uniqueness
1,7-Octadiene-4,5-diol, 4,5-dimethyl- is unique due to the presence of both hydroxyl groups and double bonds, providing a versatile platform for various chemical modifications and applications.
Propiedades
Número CAS |
24449-03-4 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
4,5-dimethylocta-1,7-diene-4,5-diol |
InChI |
InChI=1S/C10H18O2/c1-5-7-9(3,11)10(4,12)8-6-2/h5-6,11-12H,1-2,7-8H2,3-4H3 |
Clave InChI |
FPFIJKYXUNMKAP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=C)(C(C)(CC=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol)](/img/structure/B14688547.png)
![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
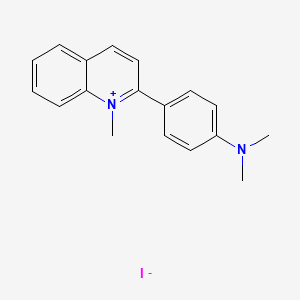
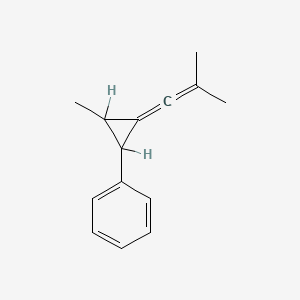
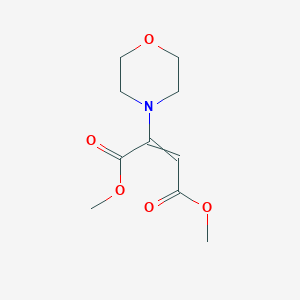

![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)
![5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine](/img/structure/B14688594.png)
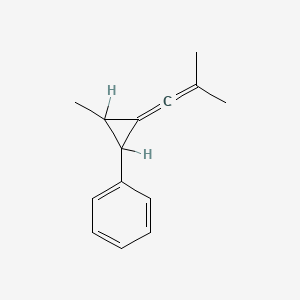
![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)

![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
